Carvedilol Phosphate

Overview

Description

Mechanism of Action

Carvedilol phosphate, also known as Coreg CR or this compound hemihydrate, is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

Carvedilol primarily targets beta-1 receptors in the heart and alpha-1 receptors in blood vessels . These receptors typically bind to hormones called catecholamines .

Mode of Action

Carvedilol inhibits the binding of catecholamines to beta-1 receptors in the heart and alpha-1 receptors in the blood vessels . This inhibition leads to a decrease in heart rate and blood pressure . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, but also by CYP2C9, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 . It undergoes aromatic ring oxidation and glucuronidation, followed by conjugation reactions . The drug’s bioavailability is around 25% , and its solubility is pH-dependent, with high solubility at low pH and low solubility at high pH .

Result of Action

The molecular and cellular effects of carvedilol’s action include a reduction in cardiac output, exercise- or beta-agonist-induced tachycardia, reduction of reflex orthostatic tachycardia, vasodilation, decreased peripheral vascular resistance, decreased renal vascular resistance, reduced plasma renin activity, and increased levels of atrial natriuretic peptide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carvedilol. For instance, the pH of the gastrointestinal tract can affect the solubility and dissolution of carvedilol, which in turn impacts its bioavailability . Additionally, the ionic strength and buffer capacity of the dissolution media can influence carvedilol’s solubility and dissolution rate .

Biochemical Analysis

Biochemical Properties

Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . This compound binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.

Cellular Effects

Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, this compound can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. This compound blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coreg CR have been observed to change over time. This compound is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

The effects of Coreg CR vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that this compound can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.

Metabolic Pathways

Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of this compound are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BM 14190 (phosphate hemihydrate) involves the reaction of carvedilol with phosphoric acid. The process typically includes the following steps:

Reaction of Carvedilol with Phosphoric Acid: Carvedilol is dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and reacted with phosphoric acid under controlled temperature and pH conditions.

Crystallization: The reaction mixture is then subjected to crystallization to obtain the phosphate hemihydrate form of carvedilol.

Purification: The crystallized product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of BM 14190 (phosphate hemihydrate) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reaction: Large quantities of carvedilol and phosphoric acid are reacted in industrial reactors.

Continuous Crystallization: The reaction mixture is continuously fed into crystallizers to obtain the hemihydrate form.

Purification and Drying: The crystallized product is purified and dried to remove any residual solvents and impurities.

Chemical Reactions Analysis

Types of Reactions

BM 14190 (phosphate hemihydrate) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly involving its phenolic groups.

Reduction: Reduction reactions can occur at the nitro groups present in the molecule.

Substitution: Nucleophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of BM 14190 (phosphate hemihydrate) .

Scientific Research Applications

BM 14190 (phosphate hemihydrate) has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying adrenergic receptor interactions and lipid peroxidation inhibition.

Biology: Investigated for its role in autophagy induction and inhibition of the NLRP3 inflammasome.

Medicine: Explored for its potential in treating hypertension, angina, and congestive heart failure.

Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control

Comparison with Similar Compounds

BM 14190 (phosphate hemihydrate) is unique compared to other similar compounds due to its combined beta and alpha-1 adrenergic receptor blockade and its ability to induce autophagy. Similar compounds include:

Carvedilol: The parent compound of BM 14190, which lacks the phosphate group.

Labetalol: Another non-selective beta and alpha-1 blocker but with different pharmacokinetic properties.

Propranolol: A non-selective beta blocker without alpha-1 blocking activity

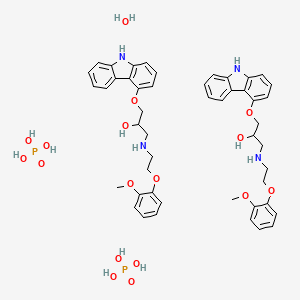

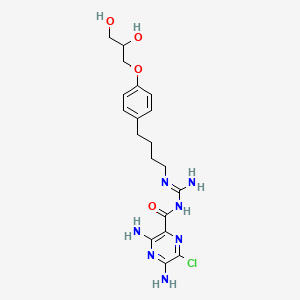

Properties

CAS No. |

610309-89-2 |

|---|---|

Molecular Formula |

C24H31N2O9P |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |

InChI |

InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |

InChI Key |

JAYBFQXVKDGMFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

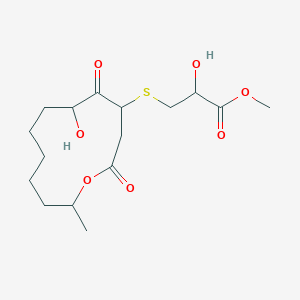

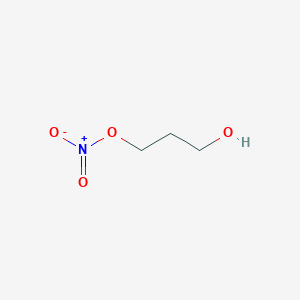

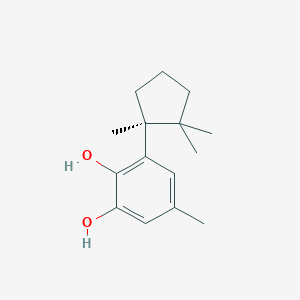

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carvedilol phosphate?

A1: this compound acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]

Q2: How does this compound's β-adrenergic blockade contribute to its therapeutic effects?

A2: By blocking β-adrenergic receptors, this compound reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []

Q3: What is the significance of this compound's α1-adrenergic blockade?

A3: The α1-adrenergic blocking activity of this compound results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]

Q4: What is the molecular formula and weight of this compound hemihydrate?

A4: The molecular formula of this compound hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize this compound and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]

Q6: Does this compound exhibit compatibility issues with common pharmaceutical excipients?

A6: Studies have investigated the compatibility of this compound with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.

Q7: How does this compound's stability vary under different environmental conditions?

A7: Research has explored the moisture sorption-desorption characteristics of this compound. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.

Q8: What are the challenges associated with formulating this compound, and how are they addressed?

A8: As a BCS Class II drug, this compound presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:

- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]

- Micronization: Reducing particle size to enhance the surface area available for dissolution. []

- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []

- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of this compound's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]

- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]

Q9: What is the rationale for developing controlled-release formulations of this compound?

A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]

Q10: What is the bioavailability of immediate-release this compound, and why is it relatively low?

A10: The oral bioavailability of immediate-release this compound is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]

Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?

A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.

Q12: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]

Q13: What are the critical considerations for validating analytical methods for this compound?

A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)